For example, the synthesis of N-acyl-N’-[1-(2,6-dichloro-4-trifluoromethyl)phenyl-3-cyano-1H-pyrazol-5-yl]thioureas, which also contain a trifluoromethylbenzoyl moiety, involves reacting 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole with acylisothiocyanates generated in situ. [ [] ]
Similarly, the synthesis of 8-(benzylideneamino)-3-chloro-6-(2,5-difluorobenzoyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6,7-triazaspiro[3,4]-oct-7-ene-2,5-dione derivatives, also featuring a trifluoromethylphenyl group, involves a multi-step synthesis with various reactions, including condensation and deprotection steps. [ [] ]
Muscarinic Acetylcholine Receptor M3 Inhibitors: Research suggests that trifluoromethyl-containing hexahydropyrimidinones/thiones, which share structural similarities with 1-[4-(Trifluoromethyl)benzoyl]azetidine, exhibit potent inhibitory activity against mAChRs M3, making them promising candidates for treating COPD and asthma. [ [] ]
TGR5 (GPBAR1) Agonists: The development of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent TGR5 agonists highlights the potential of azetidine derivatives in targeting pathways associated with diabetes, metabolic syndrome, and autoimmune disease. [ [] ]
S1P1 Receptor Agonists: Research into alkoxyimino derivatives as S1P1 agonists led to the discovery of BAF312 (Siponimod), a potent and selective S1P receptor modulator. This molecule, while structurally different, shares the azetidine ring with 1-[4-(Trifluoromethyl)benzoyl]azetidine, suggesting a potential for designing similar compounds with S1P1 agonistic activity. [ [] ]
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: